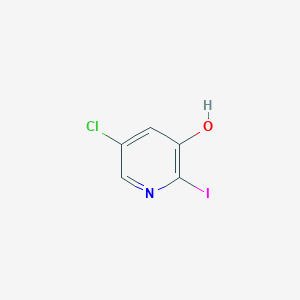

5-Chloro-2-iodopyridin-3-OL

Descripción

The Strategic Importance of Pyridine (B92270) Derivatives in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. sigmaaldrich.comresearchgate.net Its presence is also prominent in a multitude of pharmaceutical agents, agrochemicals, and functional materials. nih.govresearchgate.netresearchgate.net The strategic importance of pyridine derivatives stems from their versatile chemical properties. The nitrogen atom imparts a dipole moment and influences the electronic distribution within the aromatic ring, making it susceptible to a variety of chemical transformations. sigmaaldrich.comnih.gov

The development of novel and efficient methods for the synthesis and functionalization of pyridine derivatives is a central theme in organic chemistry. researchgate.netacs.org Researchers continuously explore new catalytic systems, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, to construct complex pyridine-containing molecules with high precision and efficiency. researchgate.netacs.org This ongoing research enables the creation of novel compounds with tailored properties for diverse applications.

Influence of Halogen and Hydroxyl Functionalization on Pyridine Ring Chemistry

The introduction of halogen and hydroxyl functional groups onto the pyridine ring profoundly alters its chemical reactivity and physical properties. Halogens, being electronegative, withdraw electron density from the ring, influencing its susceptibility to nucleophilic and electrophilic attack. frontiersin.org The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring dictate the specific reactivity. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution. google.com

The hydroxyl group (-OH) introduces the capacity for hydrogen bonding, which can influence intermolecular interactions, solubility, and crystal packing. researchgate.net It can also act as a directing group in electrophilic aromatic substitution and as a handle for further functionalization, such as etherification or oxidation. When both halogens and a hydroxyl group are present, as in halogenated pyridinols, the molecule becomes a highly versatile building block. The differential reactivity of the various substituents allows for selective and sequential chemical modifications, a crucial aspect in the multi-step synthesis of complex target molecules.

Research Significance of 5-Chloro-2-iodopyridin-3-OL within the Pyridinol Class

This compound, with its distinct substitution pattern, is a compound of significant interest within the pyridinol class. The presence of two different halogens, chloro and iodo, at positions 5 and 2 respectively, along with a hydroxyl group at position 3, offers multiple sites for synthetic manipulation. The carbon-iodine bond is generally more reactive towards cross-coupling reactions (like Suzuki or Sonogashira couplings) than the carbon-chlorine bond, allowing for regioselective introduction of new carbon-carbon or carbon-heteroatom bonds.

This dihalogenated pyridinol serves as a valuable intermediate in the synthesis of more complex, highly substituted pyridine derivatives. Such compounds are actively explored in medicinal chemistry for the development of new therapeutic agents. researchgate.netacs.orgfrontiersin.org The specific arrangement of the chloro, iodo, and hydroxyl groups provides a template that can be systematically modified to probe structure-activity relationships in drug discovery programs. While detailed research findings specifically on this compound are not extensively published, its structural motifs are found in compounds investigated for a range of biological activities, highlighting its potential as a key building block in the synthesis of novel bioactive molecules. acs.org For instance, related halogenated pyridinols have been investigated for their potential as enzyme inhibitors and as components of chemotherapeutic agents. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDMQDFLOQJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627714 | |

| Record name | 5-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-16-1 | |

| Record name | 5-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 5 Chloro 2 Iodopyridin 3 Ol

Transition Metal-Catalyzed Cross-Coupling Chemistry Utilizing 5-Chloro-2-iodopyridin-3-OL

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For dihalogenated substrates like this compound, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for selective activation. The weaker C-I bond typically undergoes oxidative addition to a low-valent metal center (like Pd(0)) much more readily than the stronger C-Cl bond, providing a basis for chemoselective functionalization.

The Suzuki-Miyaura coupling, which forges C-C bonds between organohalides and boronic acids or their esters, is a cornerstone of modern synthesis. In the context of this compound, this reaction is anticipated to proceed with high regioselectivity at the 2-position. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), would preferentially catalyze the coupling of an aryl or vinyl boronic acid at the C-I bond. The C-Cl bond would remain intact under these conditions, available for subsequent transformations. This stepwise approach is invaluable for the synthesis of unsymmetrically substituted pyridines.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 80 | >90 (expected) |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | >85 (expected) |

This data is representative of typical Suzuki-Miyaura reactions on iodo-chloropyridine scaffolds.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Studies on the closely related isomer, 2-chloro-5-iodopyridine (B1352245), have demonstrated the high efficiency and selectivity of this reaction. nih.govbeilstein-journals.org When 2-chloro-5-iodopyridine is reacted with phenylacetylene (B144264) using a palladium catalyst like PdCl₂(PPh₃)₂, the coupling occurs exclusively at the C-I bond to yield 2-chloro-5-(phenylethynyl)pyridine (B1625372) in good yields (e.g., 72%). nih.govresearchgate.net This high chemoselectivity is attributed to the facile oxidative addition of the C-I bond to the Pd(0) center. It is well-established that by using an excess of the alkyne and modifying reaction conditions, subsequent coupling at the less reactive C-Cl bond can sometimes be achieved, leading to disubstituted products. nih.govbeilstein-journals.org A similar pattern of reactivity is expected for this compound.

Table 2: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Phenylacetylene

| Entry | Phenylacetylene (equiv.) | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref. |

| 1 | 1.0 | PdCl₂(PPh₃)₂ | Et₃N | [TBP][4EtOV] | 55 | 2-Chloro-5-(2-phenylethynyl)pyridine | 72 | nih.gov |

| 2 | 2.5 | PdCl₂(PPh₃)₂ | Et₃N | [TBP][4EtOV] | 55 | 2,5-Bis(2-phenylethynyl)pyridine | 69 | nih.govresearchgate.net |

Data from studies on the isomer 2-chloro-5-iodopyridine illustrates the expected regioselective reactivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine. wikipedia.org This reaction has become a vital tool for installing amine functionalities that are prevalent in pharmaceuticals. For this compound, the C-I bond is the preferred site for amination under typical Buchwald-Hartwig conditions, which employ a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos). This allows for the selective introduction of primary or secondary amines at the 2-position of the pyridine (B92270) ring while preserving the chloro substituent for potential downstream reactions. evitachem.com The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/BINAP (2) | NaOt-Bu | Toluene | 100 | >90 (expected) |

| 2 | Aniline | Pd(OAc)₂/XPhos (1.5) | K₃PO₄ | Dioxane | 110 | >85 (expected) |

| 3 | Benzylamine | PdCl₂(Amphos)₂ (3) | Cs₂CO₃ | t-Amyl alcohol | 100 | >85 (expected) |

This data is representative of typical Buchwald-Hartwig reactions on iodo-chloropyridine scaffolds.

Beyond the "big three" coupling reactions, the reactive sites on this compound are amenable to other important transformations.

Heck Coupling: This reaction would couple the C-I bond with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl substituent at the 2-position.

Stille Coupling: Utilizing an organotin reagent, the Stille reaction offers another mild and effective method for C-C bond formation at the C-I position. ambeed.com

Ullmann Condensation: Copper-catalyzed Ullmann reactions are particularly useful for forming C-O and C-N bonds. researchgate.net While palladium catalysis is often preferred for its milder conditions, copper catalysis can be advantageous in specific contexts, such as for the O-arylation of the hydroxyl group or for certain N-arylations, sometimes offering complementary reactivity to palladium systems. researchgate.netresearchgate.net

Regioselectivity and Chemoselectivity Control in Derivatization Reactions

The synthetic utility of this compound is fundamentally linked to the ability to control regioselectivity and chemoselectivity during its derivatization. The three functional groups (-I, -Cl, -OH) exhibit a clear hierarchy of reactivity that can be exploited.

C-I Bond: This is the most reactive site in palladium-catalyzed cross-coupling reactions due to its low bond energy, making it the primary target for initial functionalization via Suzuki, Sonogashira, Buchwald-Hartwig, and other similar processes. nih.govevitachem.com

C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive. It typically remains unchanged during the initial coupling at the C-I position but can be activated for a second coupling reaction under more forcing conditions (e.g., higher temperature, stronger activating ligands, or different catalytic systems). nih.govbeilstein-journals.org

-OH Group: The hydroxyl group can also participate in reactions. It can be alkylated or acylated (e.g., to form an ether or ester) or undergo O-arylation via reactions like the Ullmann condensation. Protecting the hydroxyl group prior to C-C or C-N coupling can be a crucial step to prevent undesired side reactions and improve yields.

This differential reactivity allows for a programmed, stepwise synthesis. For example, one could first perform a Suzuki coupling at the C-I bond, then protect or modify the -OH group, and finally execute a Buchwald-Hartwig amination at the C-Cl site, leading to a precisely substituted trisubstituted pyridine. Research on related halopyridines shows that the choice of catalyst (Pd vs. Cu) and reaction conditions can influence which bond is formed, providing an additional layer of control. researchgate.net

Stereochemical Aspects of Reactions Involving this compound

The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical consideration in several reaction scenarios:

Reaction with Chiral Partners: When this compound is coupled with a chiral boronic acid, amine, or alkyne, the product will be a mixture of diastereomers. The separation of these diastereomers or the development of a diastereoselective coupling would be necessary to obtain a stereochemically pure product.

Creation of New Stereocenters: A cross-coupling reaction can introduce a substituent that contains a new stereocenter. For example, a Heck reaction with a prochiral alkene could generate a chiral center adjacent to the pyridine ring.

Asymmetric Catalysis: If a prochiral center is formed during the reaction, the use of a chiral ligand on the metal catalyst (e.g., chiral phosphines in a Suzuki or Buchwald-Hartwig reaction) could induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. caltech.edu While specific studies on asymmetric transformations of this compound are not prominent, the principles of asymmetric metal catalysis are broadly applicable to such systems. The hydroxyl group at the 3-position could also potentially act as a directing group or an internal ligand, influencing the stereochemical outcome of reactions at adjacent positions.

Applications of 5 Chloro 2 Iodopyridin 3 Ol As a Versatile Synthetic Intermediate

Precursor in the Construction of Diverse Heterocyclic Scaffolds

5-Chloro-2-iodopyridin-3-ol is a valuable precursor for synthesizing a wide array of heterocyclic scaffolds, which form the core structures of many biologically active molecules. evitachem.com The presence of three distinct functional groups—a hydroxyl group, a chlorine atom, and an iodine atom—on the pyridine (B92270) ring allows for selective and sequential chemical modifications. This multi-functionality enables chemists to introduce a variety of substituents and build complex ring systems.

The reactivity of the halogen atoms is a key feature in its utility. The iodine atom is particularly susceptible to removal or replacement through various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. ambeed.com These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of different organic fragments to the pyridine core. The chlorine atom can also undergo nucleophilic substitution, providing another avenue for diversification. ambeed.com

For instance, research has demonstrated the use of related 6-chloro-2-iodopyridin-3-ol (B60944) in the palladium-catalyzed intramolecular cyclization to form furo[3,2-b]pyridines. researchgate.net This illustrates how the strategic placement of reactive halogens can facilitate the construction of fused heterocyclic systems, which are prevalent in many pharmaceutical agents. The ability to selectively manipulate these functional groups makes this compound a powerful tool for generating libraries of diverse heterocyclic compounds for drug discovery and other applications. whiterose.ac.ukdur.ac.uk

Building Block for the Synthesis of Complex Polyfunctional Organic Molecules

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex organic molecules bearing multiple functionalities. The differential reactivity of the iodo and chloro substituents allows for a stepwise and controlled introduction of various chemical entities.

The hydroxyl group can be a handle for introducing other functional groups through etherification or esterification reactions. The pyridine nitrogen itself can be involved in reactions, further increasing the potential for structural diversity. This controlled, multi-stage functionalization is essential for building intricate molecular architectures with precisely defined three-dimensional shapes. The synthesis of such complex molecules is critical for probing biological systems and developing new materials with specific properties. whiterose.ac.uk

Contributions to Advanced Medicinal Chemistry Research through Scaffold Diversification

In medicinal chemistry, the pyridinone core, of which this compound is a derivative, is recognized as a "privileged structure." frontiersin.org This means it is a molecular scaffold that is frequently found in biologically active compounds, including approved drugs. frontiersin.org Pyridinone derivatives have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

The ability to generate a diverse range of molecular scaffolds from this compound is a significant contribution to medicinal chemistry research. By systematically modifying the core structure, researchers can explore the structure-activity relationships (SAR) of new compound series. This exploration is fundamental to the process of drug discovery, where the goal is to optimize the biological activity and pharmacokinetic properties of a lead compound. The versatility of this compound allows for the creation of libraries of novel compounds that can be screened for a wide variety of biological targets. dur.ac.uk For example, derivatives of similar halogenated pyridinols have been investigated as potential antiviral agents.

Utility in Agrochemicals Research for Novel Compound Development

The development of new and effective agrochemicals, such as pesticides and insecticides, is another area where this compound and related compounds have found utility. synhet.com The heterocyclic core is a common feature in many commercially successful agrochemicals. The ability to synthesize a wide variety of derivatives from this starting material allows for the exploration of new chemical space in the search for compounds with improved efficacy, selectivity, and environmental profiles. buyersguidechem.com Research in this area often focuses on creating compounds that are active against specific pests or pathogens while having minimal impact on non-target organisms. smolecule.com

Exploration in Material Science Research for Specialized Polymers and Coatings

While the primary applications of this compound are in the life sciences, its reactive nature also makes it a candidate for exploration in material science. The functional groups on the pyridine ring can be used to incorporate this unit into larger polymer chains or to attach it to surfaces to create specialized coatings. fluorochem.co.uk The presence of halogen atoms could impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting materials. The pyridine nitrogen can also be used to coordinate with metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or adsorptive properties.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Potential Applications |

| This compound | C₅H₃ClINO | 255.44 sigmaaldrich.com | Chloro, iodo, and hydroxyl functional groups | Synthetic intermediate, medicinal chemistry, agrochemicals synhet.comevitachem.com |

| 6-Chloro-2-iodopyridin-3-ol | C₅H₃ClINO | 255.44 | Isomer of this compound | Pharmaceutical and agrochemical intermediate |

| 5-Chloro-3-iodopyridin-2-ol | C₅H₃ClINO | 255.44 sigmaaldrich.com | Isomer with different substituent positions | Building block in organic synthesis sigmaaldrich.com |

| 6-Chloro-4-methylpyridin-3-ol | C₆H₆ClNO | Not specified | Chloro, methyl, and hydroxyl groups | Intermediate for complex heterocyclic compounds, potential biological activities |

| 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol | C₆H₄Cl₂INO₂ | Not specified | Multiple halogens, hydroxymethyl group | Intermediate for complex molecules due to multiple reactive sites |

Spectroscopic and Structural Elucidation Research of 5 Chloro 2 Iodopyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-Chloro-2-iodopyridin-3-ol, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the electronic environment of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the single hydroxyl proton. The protons on the pyridine ring are anticipated to appear as doublets due to coupling with each other. The hydroxyl proton typically manifests as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. The electron-withdrawing effects of the chlorine and iodine atoms, along with the electron-donating hydroxyl group, influence the chemical shifts of the ring protons. acs.orgacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display five signals, one for each of the five carbon atoms in the pyridine ring, as they are all in chemically non-equivalent environments. The carbons directly bonded to the electronegative iodine, chlorine, and oxygen atoms (C-2, C-5, and C-3, respectively) will exhibit characteristic chemical shifts. The C-2 carbon bonded to iodine is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. researchgate.net

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to unambiguously assign each proton signal to its corresponding carbon and to confirm the connectivity of the entire molecular framework.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-4 | ¹H NMR | 7.0 - 7.5 | Doublet |

| H-6 | ¹H NMR | 7.8 - 8.2 | Doublet |

| -OH | ¹H NMR | 5.0 - 10.0 | Broad singlet, exchangeable with D₂O |

| C-2 | ¹³C NMR | ~90 - 100 | Directly attached to Iodine (heavy atom effect) |

| C-3 | ¹³C NMR | ~150 - 155 | Attached to the hydroxyl group |

| C-4 | ¹³C NMR | ~120 - 125 | Aromatic CH |

| C-5 | ¹³C NMR | ~145 - 150 | Attached to Chlorine |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The C-O stretching vibration should appear around 1200-1250 cm⁻¹. Vibrations for the carbon-halogen bonds are found in the fingerprint region; the C-Cl stretch is typically observed around 700-800 cm⁻¹, while the C-I stretch appears at a lower frequency, usually in the 500-600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. nih.gov While the O-H stretch is often weak in Raman, the aromatic ring vibrations typically produce strong and sharp signals, providing clear fingerprints for the substituted pyridine core. The C-Cl and C-I bonds also give rise to characteristic Raman signals. A complete vibrational assignment can be achieved by combining IR and Raman data with theoretical calculations, such as those using Density Functional Theory (DFT), which can predict the frequencies and intensities of the vibrational modes. mdpi.comnih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3400 (broad) | IR |

| C-H | Aromatic Stretching | 3000 - 3100 | IR, Raman |

| C=N, C=C | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-O | Stretching | 1200 - 1250 | IR |

| C-Cl | Stretching | 700 - 800 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (molecular formula: C₅H₃ClINO), HRMS would provide an exact mass measurement that corresponds to this elemental composition. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This provides definitive evidence for the presence of a single chlorine atom.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers insight into the molecule's structure. acs.org For iodinated compounds, a characteristic fragmentation is the loss of the iodine atom, which would result in a significant peak at M-127. whitman.edu Other likely fragmentations could include the loss of a hydrogen chloride (HCl) molecule or a carbon monoxide (CO) group from the pyridinol ring.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₃ClINO |

| Monoisotopic Mass | 254.89479 Da uni.lu |

| Predicted [M+H]⁺ | 255.90207 m/z uni.lu |

| Predicted [M+Na]⁺ | 277.88401 m/z uni.lu |

| Key Fragmentation | Loss of Iodine (M-127) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers an unambiguous, high-resolution view of the molecule's three-dimensional structure in the solid state. This method determines the precise spatial coordinates of each atom, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

Advanced Imaging Techniques for Molecular Characterization (e.g., Atomic Force Microscopy of related compounds)

Advanced imaging techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) allow for the visualization of molecules at the sub-nanometer scale, providing information that is complementary to bulk characterization methods. While a specific AFM study on this compound is not available, analysis of related organic molecules demonstrates the potential of this technique.

AFM could be used to study the self-assembly of this compound molecules on a flat substrate. By depositing a solution of the compound onto a surface like graphite (B72142) or mica and allowing the solvent to evaporate, it might be possible to form ordered two-dimensional crystalline domains. AFM imaging could then directly visualize these molecular arrangements, revealing details about the packing structure and the role of intermolecular forces, such as the hydrogen bonds, in guiding the formation of these assemblies. This provides a direct real-space complement to the reciprocal-space information gathered from X-ray diffraction.

Theoretical and Computational Investigations of 5 Chloro 2 Iodopyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Chloro-2-iodopyridin-3-ol. These methods offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties and reaction energetics of substituted pyridines. core.ac.ukias.ac.in For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Static DFT calculations have been performed on the closely related molecule, 4-bromo-6-chloro-2-iodopyridin-3-ol, to understand the forces at different atomic sites, which provides a model for how this compound would be analyzed. researchgate.netresearchgate.net These studies help in understanding intermolecular interactions and the chemical properties determined by the molecule's composition and structure. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For substituted pyridines, DFT calculations have shown a strong correlation between these calculated energies and experimental observations like reduction potentials. core.ac.uk

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is hypothetical, based on typical values for similar compounds, as specific experimental or published computational data for this exact molecule is not readily available.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.7 eV |

| Ionization Potential | 8.9 eV |

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can provide complementary insights, albeit at a higher computational cost. For instance, studies on 2-amino-5-chloropyridine (B124133) have utilized ab initio methods alongside DFT to analyze vibrational spectra. researchgate.net Semi-empirical methods, being less computationally intensive, can be useful for preliminary analysis of large systems or for providing qualitative trends in reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. ebsco.comnih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, including solvents or biological macromolecules. nih.gov

Simulations of related polypyridine systems have been used to study their conformational changes in different environments, such as in the gas phase versus in a water solution. oecd-nea.org These studies reveal that solvent molecules can play a crucial role in stabilizing certain conformers. oecd-nea.org For this compound, MD simulations could model its behavior in various solvents, predicting its solubility and the nature of solute-solvent interactions. Furthermore, understanding the interactions between molecules, such as hydrogen bonding involving the hydroxyl group, is critical. For example, in the solid state, related hydroxypyridine derivatives are known to form hydrogen-bonded dimers. researchgate.net

Table 2: Simulated Intermolecular Interaction Parameters for this compound (Note: This table presents hypothetical data based on general principles of molecular interactions for similar compounds.)

| Interaction Type | Potential Energy Contribution (kJ/mol) | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond (O-H···N) | -20 to -40 | 1.8 - 2.2 |

| Halogen Bond (C-I···O) | -5 to -15 | 2.8 - 3.2 |

| π-π Stacking | -10 to -20 | 3.4 - 3.8 |

| Van der Waals | -2 to -5 | > 3.5 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra.

DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net Theoretical calculations on related compounds like 3-bromo-2-hydroxypyridine (B31989) have been used to obtain the theoretical UV-Vis spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. These predictions are powerful tools for confirming experimental findings and for understanding the relationship between the molecular structure and its spectroscopic signature.

Reaction Pathway Analysis and Transition State Modeling for Complex Transformations

Understanding the mechanisms of chemical reactions is a key area where computational chemistry provides significant contributions. For this compound, which has multiple reactive sites, theoretical reaction pathway analysis can predict the most likely products of a given reaction.

The synthesis of related substituted pyridin-4-ols has been studied, and the proposed mechanisms involve several intermediates and transition states. chim.it Computational modeling can be used to calculate the energies of these species, thereby mapping out the entire reaction energy profile. This includes locating the transition state structures and calculating the activation energy barriers for different possible reaction pathways. For instance, in nucleophilic substitution reactions on halogenated pyridines, computational studies can help predict whether the substitution will occur at the position of the chlorine or the iodine atom. Density functional theory investigations have also been used to explore novel radical addition and coupling mechanisms in pyridine (B92270) derivatives. acs.org

Derivatization and Analog Synthesis Research from 5 Chloro 2 Iodopyridin 3 Ol

Systematic Studies on the Introduction of Diverse Functional Groups

The distinct reactivity of the iodine and chlorine substituents on the 5-chloro-2-iodopyridin-3-ol scaffold allows for regioselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions. This chemoselectivity enables the specific introduction of various functional groups at the C-2 position.

Research has demonstrated that this compound and its derivatives can be successfully employed in coupling reactions with a wide range of partners. In palladium-catalyzed reactions with terminal alkynes, complete chemoselectivity for the iodine position was observed, leading to the formation of substituted indole (B1671886) derivatives in high yields of 90-95%. scispace.com This approach tolerates various functional groups on the coupling partner, including free hydroxyl groups. scispace.com Similarly, a protected form of an isomer, 6-chloro-2-iodo-3-(methoxymethoxy)pyridine, has been used in Suzuki coupling reactions with (4-fluorophenyl)boronic acid, again highlighting the utility of the C-I bond as a reactive handle. google.com

The generation of organometallic intermediates, such as Grignard reagents, from iodoaromatic compounds is another key strategy for introducing functional groups through reactions with various electrophiles. d-nb.info This methodology provides a pathway to a broad array of derivatives that would be otherwise difficult to access. The selective functionalization at the C-2 position leaves the C-5 chloro substituent available for subsequent modifications, enabling a sequential derivatization strategy to build molecular complexity.

Table 1: Examples of Functionalization Reactions

| Starting Material Isomer/Derivative | Reaction Type | Key Reagents | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| 5-Chloro-2-iodo derivative | Palladium-catalyzed coupling | Terminal alkynes, Pd catalyst | Substituted indoles | 90-95% | scispace.com |

| 6-Chloro-2-iodo-3-(methoxymethoxy)pyridine | Suzuki Coupling | (4-fluorophenyl)boronic acid, PdCl₂(dppf) | 2-Arylpyridine derivative | Not specified | google.com |

Synthesis of Isomeric and Homologous Pyridinol Analogs for Structure-Activity Relationship Studies

The synthesis of isomers and homologs of this compound is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering the substitution pattern or extending the carbon framework, researchers can probe the molecular features essential for biological activity.

A notable example is the synthesis of furo[3,2-b]pyridine (B1253681) analogs, which act as bioisosteres of other kinase inhibitors. nih.gov A multi-step synthesis starting from the related compound 5-chloropyridin-3-ol was developed to produce these fused-ring analogs. nih.gov This modular route involves the creation of a key versatile intermediate that allows for flexible derivatization at multiple positions of the new scaffold. nih.gov Such bioisosteric replacement is a common strategy to improve properties like potency and selectivity. nih.govfrontiersin.org

The synthesis of C-5 methyl substituted 4-arylthio- and 4-aryloxy-3-iodopyridin-2(1H)-one analogs has also been pursued to investigate their potential as anti-HIV inhibitors. acs.org This research demonstrates the exploration of SAR by modifying the C-5 position of the pyridinone core, which exists in tautomeric equilibrium with the hydroxypyridine form. frontiersin.orgacs.org Furthermore, studies on epibatidine (B1211577) analogs have involved the synthesis of various (6-chloro-3-pyridyl)-substituted 2-azanorbornane derivatives, showcasing how pyridyl fragments, accessible from precursors like halopyridines, are incorporated into complex bicyclic systems to evaluate SAR. researchgate.net

Table 2: Examples of Synthesized Analogs for SAR Studies

| Analog Class | Starting Material / Key Precursor | Synthetic Goal | Citation |

|---|---|---|---|

| Furo[3,2-b]pyridines | 5-Chloropyridin-3-ol | Create bioisosteres of known kinase inhibitors | nih.gov |

| C-5 Methyl Pyridinones | 5-Ethoxycarbonyl- and 5-cyano-pyridin-2(1H)-ones | Optimization of anti-HIV activity | acs.org |

| (6-Chloro-3-pyridyl)-2-azanorbornanes | 2-Chloro-4-iodopyridine | Develop epibatidine analogs with improved therapeutic profiles | researchgate.net |

Exploration of Poly-halogenated Pyridinol Derivatives (e.g., analogs with additional halogens)

The introduction of additional halogen atoms onto the pyridinol scaffold creates poly-halogenated derivatives that serve as highly valuable synthetic intermediates. These additional halogens can act as further points for selective functionalization, enabling the construction of complex, multi-substituted molecules.

A direct method for creating such a derivative is the iodination of a related precursor. For example, 2-chloro-3-hydroxy-6-iodopyridine can be synthesized by treating 2-chloro-3-hydroxypyridine (B146414) with iodine in the presence of sodium carbonate. uni-muenchen.de This introduces an iodine atom at the C-6 position, yielding a tri-substituted pyridine (B92270) with three potential sites for modification.

The synthesis of poly-halogenated compounds can also be achieved through methods like halodecarboxylation, where a carboxylic acid is converted into an organic halide. acs.org This technique is suitable for preparing polyhalogenated aromatic compounds. acs.org The presence of multiple, differentially reactive halogens on a single aromatic ring allows for programmed, stepwise coupling reactions. For instance, a regioselective halogen–metal exchange can be performed on a dihalopyridine, followed by reaction with an electrophile, to produce a single regioisomeric product, which can then be subjected to a second coupling reaction at the remaining halogen site. researchgate.net

Rational Design Principles for New Chemical Entities Based on the this compound Scaffold

Rational drug design is an inventive process that leverages knowledge of a biological target to create new medications. wikipedia.org The this compound scaffold is an exemplary "privileged structure" in this process, serving as a versatile foundation for designing libraries of new chemical entities. synhet.comnih.gov Its utility is based on several key design principles.

First, the pyridinol core itself is a valuable pharmacophore. The pyridinone tautomer can act as a hydrogen bond donor and acceptor, mimicking interactions of peptide bonds or other biological motifs. frontiersin.org This feature has been exploited in the design of inhibitors for various enzymes. frontiersin.org

Second, the specific arrangement and differential reactivity of the halogen atoms are critical for its role as a flexible scaffold. As established, the C-2 iodine allows for selective primary functionalization via cross-coupling reactions, while the more robust C-5 chlorine is retained for potential secondary modifications. scispace.comgoogle.com This enables the systematic and combinatorial exploration of chemical space around the core structure, a key strategy in building libraries for SAR studies. nih.govnih.gov

Third, the scaffold facilitates bioisosteric replacement. frontiersin.org As seen in the synthesis of furo[3,2-b]pyridine derivatives, the core structure can be elaborated into a new heterocyclic system designed to mimic the shape and electronic properties of a known active compound but with potentially improved selectivity or other pharmacological properties. nih.gov This approach of scaffold-hopping and modification is central to modern medicinal chemistry for lead optimization.

Finally, the inherent reactivity of the scaffold allows for its incorporation into a wide range of more complex molecules. The ability to generate new boronic acids or esters from halopyridines, for example, transforms the scaffold into a reagent that can be used to build new C-C bonds with various partners, further expanding its application in rational drug design. researchgate.net

Future Directions and Emerging Research Opportunities for 5 Chloro 2 Iodopyridin 3 Ol

Development of Novel Catalytic Systems for Transformations of 5-Chloro-2-iodopyridin-3-ol

The reactivity of the carbon-iodine and carbon-chlorine bonds in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research is geared towards developing more efficient, selective, and robust catalytic systems to manipulate these functionalities.

The distinct reactivity of the iodo and chloro substituents allows for sequential, site-selective reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed to functionalize the C-2 position by targeting the more reactive C-I bond. researchgate.netnih.gov Subsequent coupling at the C-5 position (C-Cl bond) can then be achieved, often under different catalytic conditions.

Emerging research focuses on novel catalyst designs to improve these transformations. This includes the development of:

Heterogeneous Catalysts: Immobilized metal catalysts, such as palladium nanoparticles on silicon nanowire arrays, offer high activity and reusability, which is crucial for industrial applications. jst.go.jp These systems can facilitate reactions like Mizoroki-Heck couplings with extremely low catalyst loading (mol ppb levels). jst.go.jp

Copper-Catalyzed Systems: Copper-based catalysts are being explored for C-N bond formation (amination) reactions. researchgate.net For instance, systems like CuI with specific ligands have shown high efficacy in the amination of halopyridines, providing a pathway to novel amine-substituted pyridinol derivatives. researchgate.net

Photoredox Catalysis: Light-mediated catalytic reactions represent a frontier in organic synthesis, offering mild reaction conditions and unique reactivity patterns. The application of photoredox catalysis to the transformation of this compound could unlock new synthetic routes.

The hydroxyl group adds another layer of complexity and opportunity, allowing for O-alkylation, O-acylation, or its use as a directing group in catalytic reactions to influence regioselectivity. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a key trend in modern chemical manufacturing. beilstein-journals.org Integrating the synthesis and derivatization of this compound into these systems offers significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and reduced waste. mdpi.com For a multi-functional substrate like this compound, a multi-step flow process could be designed for sequential functionalization. For example, an initial catalytic C-I bond coupling could be followed by a second, different catalytic reaction at the C-Cl position in a continuous, uninterrupted sequence. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new derivatives. nih.gov By programming a sequence of reactions, a library of analogues can be synthesized rapidly. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govfrontiersin.org For instance, an automated system could perform a Suzuki coupling at the C-2 position with a diverse set of boronic acids, followed by an amination at the C-5 position, all without manual intervention. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine (B92270) Functionalization

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time |

| Scalability | Often challenging, requires process re-optimization | Easier to scale up by running the system for longer |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, enhanced heat transfer |

| Efficiency | Can involve lengthy workup and purification steps | Integration of in-line purification and analysis is possible |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

Design and Synthesis of Advanced Functional Materials Utilizing the Pyridinol Scaffold

The pyridinol core, particularly when functionalized, is a valuable building block for advanced materials with applications in electronics, optics, and materials science. The rigid, aromatic structure of the pyridine ring, combined with the electronic effects of its substituents, can be tailored to create materials with specific properties.

Research in this area is exploring the use of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used as ligands for metal complexes or as components of organic emitters in OLEDs due to their electronic properties and ability to form stable complexes.

Molecular Wires: The extended π-conjugation that can be achieved through cross-coupling reactions makes pyridinol derivatives potential candidates for use in molecular electronics. rasayanjournal.co.in

Sensors: The hydroxyl and nitrogen atoms can act as binding sites for metal ions or other analytes, making functionalized pyridinols suitable for the development of chemical sensors.

Polymers: Incorporation of the pyridinol unit into polymer chains can impart specific properties such as thermal stability, conductivity, or flame retardancy.

The ability to selectively functionalize the this compound scaffold at three different positions allows for the precise tuning of the electronic and steric properties of the resulting molecules, which is critical for optimizing the performance of these advanced materials.

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications, aiming to reduce environmental impact and improve resource efficiency. ijnc.irbohrium.com For this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign applications.

Key areas of research in green chemistry for this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, glycerol, or ionic liquids in the synthesis and transformations of this compound. mdpi.com Solvent-free reactions are also a highly desirable goal. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. ijnc.ir Catalytic reactions, particularly additions and cycloadditions, are inherently more atom-economical than stoichiometric reactions.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. rasayanjournal.co.innih.gov

By focusing on these green chemistry principles, the lifecycle of this compound and its derivatives can be made more sustainable, from its initial synthesis to its final application. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-iodopyridin-3-OL, and how do reaction conditions influence yield and purity?

- Methodology : Halogenation of pyridine derivatives typically involves electrophilic substitution. For iodination, iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is common. Chlorination may precede or follow iodination, depending on directing effects of substituents. Optimize stoichiometry (e.g., 1:1.2 molar ratio for iodine) and monitor intermediates via TLC or HPLC .

- Data Consideration : Yield optimization requires balancing reactivity of iodine with potential overhalogenation. Purity ≥95% can be achieved via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., meta/para iodopyridine protons) and DEPT-135 for hydroxyl identification.

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-I (550–650 cm⁻¹) stretches.

- HRMS : Use ESI+ to verify molecular ion ([M+H]⁺) and isotopic patterns (distinct for Cl and I) .

- Advanced Tip : Compare experimental data with computed spectra (DFT/B3LYP) to validate assignments .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under aerobic or humid conditions?

- Methodology :

- Storage : Use amber vials under inert gas (Ar/N₂) at −20°C to prevent photodegradation and hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Add antioxidants (e.g., BHT) or desiccants (molecular sieves) if degradation exceeds 10% .

- Data Contradiction : Discrepancies in reported stability may arise from trace metal impurities (e.g., Fe³⁺) catalyzing decomposition. Use ICP-MS to screen batches .

Q. How do substituent effects (Cl, I, OH) influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodology :

- Theoretical Analysis : Apply Hammett σ constants to predict electronic effects. Iodo groups act as better leaving groups than chloro.

- Experimental Design : Screen Pd catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) in THF/H₂O. Monitor regioselectivity via LC-MS and isolate products for XRD validation .

Q. What analytical workflows resolve contradictions in reported solubility or reactivity data for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask method in 8–12 solvents (e.g., DMSO, MeOH, EtOAc) at 25°C. Validate via UV-Vis spectroscopy.

- Reactivity Mapping : Perform kinetic studies (e.g., SNAr reactions with amines) under standardized conditions. Compare rate constants (k) across studies and identify outliers due to solvent purity or temperature gradients .

Key Recommendations

- Synthetic Optimization : Prioritize iodine positioning early in synthesis to avoid competing halogenation .

- Data Validation : Cross-reference spectroscopic data with computational models to address structural ambiguities .

- Advanced Applications : Explore use as a building block in medicinal chemistry (e.g., kinase inhibitors) or materials science (coordination polymers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.